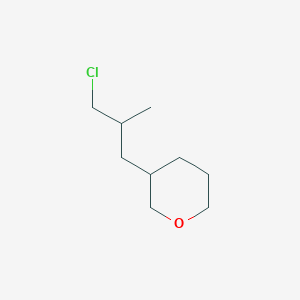

3-(3-Chloro-2-methylpropyl)oxane

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17ClO |

|---|---|

Molecular Weight |

176.68 g/mol |

IUPAC Name |

3-(3-chloro-2-methylpropyl)oxane |

InChI |

InChI=1S/C9H17ClO/c1-8(6-10)5-9-3-2-4-11-7-9/h8-9H,2-7H2,1H3 |

InChI Key |

BYQBQOMDMGMHGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1CCCOC1)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Chloro 2 Methylpropyl Oxane and Its Analogues

Direct Synthesis Approaches

Direct synthesis focuses on the most straightforward and high-yielding methods for creating the racemic form of the target molecule.

One viable route involves the functionalization of an existing oxane (tetrahydropyran) ring. The Prins cyclization, a powerful reaction for forming tetrahydropyran (B127337) rings, serves as an excellent example of this type of transformation. This reaction involves the acid-catalyzed condensation of an alkene and an aldehyde. For the synthesis of substituted oxanes, a homoallylic alcohol can react with an aldehyde. A significant breakthrough in achieving selectivity in this reaction was reported in 1955, where a tetrahydropyran ring was selectively constructed from 3-butene-1-ol and various aldehydes or ketones in the presence of an acid. beilstein-journals.org Modern variations utilize Lewis acids like indium(III) chloride to promote the cyclization, leading to highly substituted tetrahydropyran systems with excellent yield and stereocontrol. beilstein-journals.org

Another approach is the Mukaiyama aldol (B89426)–Prins (MAP) cyclization, which introduces a nucleophile into an enol ether to trap the reactive oxocarbenium ion intermediate, effectively preventing side reactions and leading to the formation of the desired tetrahydropyran. beilstein-journals.org

An alternative strategy involves constructing the oxane ring from a linear precursor that already contains the requisite 3-chloro-2-methylpropyl moiety. Intramolecular cyclization reactions are key to this approach.

One such method is the intramolecular Darzens reaction. Treating N-(3-oxoalkyl)chloroacetamides with a strong base like potassium t-butoxide can induce cyclization to form epoxypiperidinones, demonstrating the feasibility of forming a heterocyclic ring via intramolecular attack on a carbonyl group. researchgate.net A similar strategy could be envisioned where a suitably designed chloro-methylpropyl intermediate undergoes an intramolecular Williamson ether synthesis, with an alkoxide attacking a carbon bearing a leaving group to form the oxane ring.

A highly relevant example is the diastereoselective synthesis of tetrahydrofurans (a five-membered ring analogue of oxane) from aryl 3-chloropropylsulfoxides and aldehydes. nih.gov In this process, the carbanion of the sulfoxide (B87167) adds to an aldehyde, and the resulting intermediate undergoes a subsequent intramolecular substitution to form the heterocyclic ring. The reaction proceeds with high diastereoselectivity, producing a trans-substituted ring. nih.gov This methodology highlights a pathway where a carbon-carbon bond is formed concurrently with the ring-closing step.

Table 1: Comparison of Cyclization Strategies for Tetrahydropyran (Oxane) Ring Formation

| Method | Precursors | Key Reagents | Outcome | Reference |

|---|---|---|---|---|

| Prins Cyclization | Homoallylic alcohol, Aldehyde | Acid catalyst (e.g., InCl₃) | Substituted tetrahydropyran | beilstein-journals.org |

| Intramolecular Darzens | N-(3-oxoalkyl)chloroacetamide | Base (e.g., t-BuOK) | cis-3,4-Epoxypiperidin-2-one | researchgate.net |

| Sulfoxide-Aldehyde Condensation | Aryl 3-chloropropylsulfoxide, Aldehyde | Base | trans-2,3-Disubstituted tetrahydrofuran (B95107) | nih.gov |

Enantioselective Synthesis of Chiral 3-(3-Chloro-2-methylpropyl)oxane

Creating a specific enantiomer of this compound requires sophisticated asymmetric techniques, as the molecule contains a chiral center at the 2-position of the propyl side chain.

Asymmetric catalysis offers a powerful method for establishing stereocenters during synthesis. Chiral Lewis acids, for instance, can be used to catalyze the addition of nucleophiles to aldehydes or ketones with high enantioselectivity. The addition of allylstannane reagents to aldehydes, catalyzed by chiral titanium(IV) complexes, is a well-established method for producing homoallylic alcohols with excellent enantiomeric excess. psu.edu

Another strategy involves the enantioselective alkynylation of isatin (B1672199) derivatives using terminal alkynes in the presence of a chiral perhydro-1,3-benzoxazine ligand. uva.es This demonstrates how a chiral environment created by a catalyst can direct the formation of a specific stereoisomer. For the target molecule, one could envision a chiral catalyst mediating the coupling of an oxane-based nucleophile with a fragment that becomes the chloro-methylpropyl side chain, or vice versa, to set the desired stereochemistry.

Diastereoselective reactions are crucial when a molecule contains multiple stereocenters or when a chiral auxiliary is used. The synthesis of tetrahydrofurans from aryl 3-chloropropylsulfoxides, for example, proceeds with high diastereoselectivity. nih.gov This selectivity arises from a cyclic transition state during the aldol addition step. The level of diastereoselectivity can be influenced by the electronic properties of the substituents on both the sulfoxide and the aldehyde. nih.gov

In a different context, the Sharpless asymmetric epoxidation is a renowned method for establishing stereocenters. This technique was employed in the enantioselective synthesis of (2R,3R)- and (2S,3S)-2-[(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine, starting from 3-chlorocinnamic acid. nih.gov Such a method could be adapted to create a chiral epoxide from an unsaturated precursor, which could then be opened to install the chloro-methylpropyl side chain with defined stereochemistry.

Biocatalysis provides a highly specific and environmentally benign alternative for producing enantiomerically pure compounds. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic mixtures.

A key precursor for the target molecule is 3-chloro-2-methylpropanol. Research has shown that this alcohol can be resolved through the stereospecific hydrolysis of its esters using lipases. researchgate.net Porcine pancreatic lipase (B570770), in particular, was found to be highly stereospecific when acting on 3-chloro-2-methylpropanol propionate. researchgate.net

Further studies have optimized enzymatic resolutions by altering reaction parameters. For the asymmetric hydrolysis of a prochiral diester to form (R)-3-Hydroxy-2-methylpropyl butyrate, it was found that low temperatures (0°C) combined with certain salts or alcohols provided the product in high enantiomeric excess (96% ee). researchgate.net Similarly, the chemo-enzymatic synthesis of (R)-1-chloro-3-(piperidin-1-yl)propan-2-ol was achieved with high conversion and enantiomeric excess using a lipase from Pseudomonas aeruginosa in a toluene (B28343) and ionic liquid solvent system. researchgate.net These methods demonstrate a clear and effective pathway to obtaining the chiral chloro-alcohol precursor needed for the enantioselective synthesis of this compound.

Table 2: Enzymatic Resolution of Chiral Alcohol Precursors

| Enzyme | Substrate | Reaction Type | Key Conditions | Product ee | Reference |

|---|---|---|---|---|---|

| Lipase P (Amano) | Prochiral diester of 2-methylpropane-1,3-diol | Asymmetric Hydrolysis | 0°C, salting-in salts | 96% | researchgate.net |

| Porcine Pancreatic Lipase | 3-chloro-2-methylpropanol propionate | Stereospecific Hydrolysis | Not specified | High stereospecificity | researchgate.net |

| Pseudomonas aeruginosa Lipase | (RS)-1-chloro-3-(piperidin-1-yl) propan-2-ol | Transesterification | 30°C, Toluene/[BMIM][BF4] | >98% | researchgate.net |

Strategies for Related Haloalkyl-Substituted Cyclic Ethers

Synthesis of Chloromethyl-Substituted Oxolanes

Oxolanes, also known as tetrahydrofurans (THFs), are five-membered cyclic ethers. The introduction of a chloromethyl group onto the oxolane ring is commonly achieved through the intramolecular cyclization of a suitable chlorohydrin precursor.

One of the most fundamental and widely used methods is the intramolecular Williamson ether synthesis . masterorganicchemistry.com This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then undergoes an intramolecular SN2 reaction to displace a halide on the same molecule, forming the cyclic ether. masterorganicchemistry.comyoutube.com For the synthesis of chloromethyl-substituted oxolanes, a typical precursor would be a 5-chloro-1-alkanol derivative where an additional chloromethyl group is present. The treatment of this precursor with a strong, non-nucleophilic base, such as sodium hydride (NaH), facilitates the ring closure. masterorganicchemistry.com

The general scheme for this transformation is depicted below:

Step 1 (Deprotonation): A suitable halo-alcohol is treated with a strong base (e.g., NaH) to form an alkoxide.

Step 2 (Intramolecular SN2 Attack): The newly formed alkoxide attacks the carbon atom bearing the leaving group (a halogen), leading to the formation of the oxolane ring. youtube.com

The kinetics of ring closure are generally favorable for the formation of five-membered rings. masterorganicchemistry.com

| Starting Material (Hypothetical) | Reagents | Product |

| 1,5-Dichloro-4-methylpentan-2-ol | 1. NaH, THF | 2-(Chloromethyl)-4-methyl-oxolane |

| 1-Chloro-4-(chloromethyl)pentan-4-ol | 1. NaH, THF | 3-(Chloromethyl)-3-methyl-oxolane |

An alternative strategy involves the functionalization of furan (B31954) precursors. For instance, 2,5-dialkyl-3-(diethoxyphosphinoylmethyl)furans can react with a system of paraformaldehyde and hydrogen chloride in the presence of zinc chloride to yield chloromethyl derivatives. ncert.nic.in Subsequent reduction of the furan ring would lead to the corresponding substituted oxolane.

Preparation of Chloroalkyl-Substituted Tetrahydropyrans

Tetrahydropyrans (THPs), or oxanes, are six-membered saturated oxygen-containing heterocycles prevalent in many natural products. nih.govnih.gov Their synthesis often relies on the cyclization of δ-hydroxy (1,5-hydroxy) functionalized precursors.

Similar to oxolanes, the intramolecular Williamson ether synthesis is a viable route for preparing tetrahydropyrans from 6-halo-alcohols. However, modern methods often employ transition-metal catalysis or acid-mediated cyclizations to achieve higher efficiency and stereoselectivity.

Catalytic hydroalkoxylation of δ-hydroxy olefins is a powerful method for constructing tetrahydropyran rings. organic-chemistry.orgorganic-chemistry.org Platinum-catalyzed reactions, for example, tolerate a wide array of functional groups. organic-chemistry.org If the starting olefin contains a chloroalkyl moiety, this method can directly lead to the desired substituted THP.

Acid-catalyzed cyclization of unsaturated alcohols is another atom-economical approach. nih.govuva.es For instance, δ-hydroxy alkenes can be cyclized using acids like p-toluenesulfonic acid (p-TsOH) to yield polysubstituted tetrahydropyrans with high diastereoselectivity. nih.govmdpi.com

The Prins cyclization offers a pathway to 4-chlorotetrahydropyrans by reacting homoallylic alcohols with aldehydes in the presence of a chloroaluminate ionic liquid. organic-chemistry.org A variation of this reaction uses 3-chlorohomoallylic alcohols and aldehydes, catalyzed by perrhenic acid, to directly synthesize cis-2,6-disubstituted tetrahydropyran-4-ones. rsc.org

| Synthetic Method | Precursor Type | Reagents/Catalyst | Product Type |

| Intramolecular Williamson Ether Synthesis | 6-Chloro-1-alkanol | NaH, THF | Substituted Tetrahydropyran |

| Platinum-Catalyzed Hydroalkoxylation | δ-Hydroxy olefin with chloroalkyl group | Pt catalyst | Substituted Tetrahydropyran |

| Acid-Catalyzed Cyclization | δ-Hydroxy vinylsilane | p-TsOH | Silyl-Substituted Tetrahydropyran |

| Prins Cyclization | Homoallylic alcohol + Aldehyde | [bmim]Cl · AlCl₃ | 4-Chlorotetrahydropyran |

Routes to Branched Chloroalkyl Side Chains

The synthesis of the specific "3-chloro-2-methylpropyl" side chain, as found in this compound, requires strategies that can construct a branched alkyl group and subsequently introduce a chlorine atom at a specific position. Such syntheses are typically multi-step processes.

A plausible synthetic approach would involve the creation of a branched side chain with a terminal primary alcohol, which can then be converted to the corresponding chloride.

Step 1: Side Chain Installation: One common method to introduce a branched chain is through the use of organometallic reagents. For example, the addition of a Grignard reagent, such as isobutylmagnesium bromide, to a suitable electrophile like a lactone or an ester-substituted cyclic ether can create the desired carbon skeleton.

Step 2: Functional Group Transformation: The resulting branched alkyl side chain would likely terminate in a hydroxyl group. The conversion of this primary alcohol to a chloride can be achieved using standard chlorinating agents. Common reagents for this transformation include:

Thionyl chloride (SOCl₂) with pyridine (B92270)

The Appel reaction (triphenylphosphine and carbon tetrachloride)

A hypothetical pathway to a compound like this compound could start from a precursor such as ethyl 2-(oxan-3-yl)acetate. Reaction with methylmagnesium iodide followed by dehydration would yield an alkene, which could then be hydroformylated and reduced to give 3-(2-methyl-3-hydroxypropyl)oxane. The final chlorination step would then yield the target molecule.

Alternatively, strategies involving the intramolecular opening of epoxides can generate complex substitution patterns. For example, the acid-catalyzed cyclization of unsaturated 4,5-epoxy alcohols is known to produce substituted tetrahydropyrans, often with high regioselectivity. nih.gov By choosing an epoxy alcohol with the appropriate branching and functionality, a branched side chain can be installed concurrently with ring formation.

Mechanistic Investigations of Reactions Involving 3 3 Chloro 2 Methylpropyl Oxane

Nucleophilic Substitution Reactions at the Chlorinated Center

The primary reaction pathway for 3-(3-chloro-2-methylpropyl)oxane involves nucleophilic substitution at the carbon atom bearing the chlorine atom. This electrophilic center is susceptible to attack by a variety of nucleophiles.

The reaction of this compound with nucleophiles is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. A hallmark of the SN2 reaction is the inversion of stereochemistry at the reaction center. stackexchange.com This occurs because the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the chloride ion), in a backside attack. brainly.com This concerted process leads to a Walden inversion, where the configuration of the chiral center is inverted. stackexchange.com

For instance, the reaction of (R)-3-(3-chloro-2-methylpropyl)oxane with a nucleophile such as the azide (B81097) ion (N₃⁻) would be expected to yield (S)-3-(3-azido-2-methylpropyl)oxane. This stereospecificity is a direct consequence of the SN2 mechanism. brainly.comresearchgate.net

The presence of the oxane ring can influence the rate of nucleophilic substitution at the chlorinated center through steric and electronic effects. The oxane ring is a relatively bulky substituent, and its proximity to the reaction center can sterically hinder the approach of the nucleophile. wikipedia.org This steric hindrance would be expected to decrease the rate of the SN2 reaction compared to a less hindered primary alkyl halide. savemyexams.com

Electronically, the ether oxygen in the oxane ring can exert a weak electron-withdrawing inductive effect, which might slightly influence the electrophilicity of the carbon atom bearing the chlorine. However, this effect is generally considered to be minor compared to the steric influence of the ring.

Ring-Opening and Ring-Closure Mechanisms of the Oxane Moiety

While the oxane ring is generally stable, under certain conditions, it can participate in ring-opening or ring-closing reactions. The six-membered tetrahydropyran (B127337) (oxane) ring is relatively strain-free compared to smaller cyclic ethers like oxiranes (epoxides) or oxetanes. researchgate.netlibretexts.org Therefore, ring-opening of the oxane moiety in this compound is not as facile.

However, under strongly acidic conditions, the ether oxygen can be protonated, which activates the ring towards nucleophilic attack. This can lead to a ring-opening mechanism. A plausible mechanism for the ring opening of a substituted tetrahydropyran could be initiated by the attack of a radical species, such as a hydroxyl radical. researchgate.net

Intramolecular reactions can also lead to ring formation. For instance, if the chloro group were replaced by a hydroxyl group, an intramolecular Williamson ether synthesis could theoretically occur, though the formation of a larger ring would be entropically disfavored compared to the existing six-membered ring. youtube.com

Radical Reactions and Related Mechanisms

The alkyl chain of this compound can undergo free-radical halogenation, a reaction typical for alkanes and their derivatives, usually initiated by UV light. wikipedia.orglibretexts.org This reaction proceeds via a radical chain mechanism involving three main steps: initiation, propagation, and termination. numberanalytics.comlibretexts.org

Initiation: Homolytic cleavage of a halogen molecule (e.g., Cl₂) to form two halogen radicals. numberanalytics.comlibretexts.org

Propagation: A halogen radical abstracts a hydrogen atom from the alkyl chain to form a carbon-centered radical. This radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain. numberanalytics.comlibretexts.org

Termination: Combination of two radicals to form a stable molecule. numberanalytics.comlibretexts.org

The selectivity of radical halogenation depends on the stability of the resulting carbon radical (tertiary > secondary > primary). In the case of this compound, hydrogen abstraction could occur at various positions on the alkyl chain and the oxane ring, leading to a mixture of products.

Electrophilic Addition and Functional Group Transformations

Electrophilic addition is a characteristic reaction of compounds with carbon-carbon double or triple bonds. savemyexams.comlumenlearning.com Since this compound is a saturated compound, it does not undergo electrophilic addition reactions in the traditional sense.

However, functional group transformations can be carried out. The chlorine atom can be replaced by a variety of other functional groups through nucleophilic substitution reactions as discussed in section 3.1. For example, reaction with hydroxide (B78521) would yield the corresponding alcohol, while reaction with cyanide would introduce a nitrile group.

Kinetic Studies of Key Reaction Pathways

The rate of the SN2 reaction is second order, depending on the concentration of both the substrate and the nucleophile. stackexchange.com For a series of nucleophiles, the reaction rate would be expected to follow the order of nucleophilicity.

Illustrative Table of Relative SN2 Reaction Rates

| Nucleophile | Relative Rate (Illustrative) |

|---|---|

| I⁻ | ~100 |

| Br⁻ | ~10 |

| Cl⁻ | 1 |

| N₃⁻ | ~50 |

| OH⁻ | ~20 |

This table is for illustrative purposes and actual relative rates may vary depending on the solvent and reaction conditions.

Kinetic studies of radical chlorination have shown that the rate of reaction is dependent on the type of C-H bond being broken. youtube.com

Illustrative Table of Relative Rates of Radical Chlorination

| C-H Bond Type | Relative Rate at 298 K (Illustrative) |

|---|---|

| Primary | 1 |

| Secondary | 3.9 |

This table is based on typical selectivities for radical chlorination and serves as an illustrative example. youtube.com

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 3-(3-Chloro-2-methylpropyl)oxane, a comprehensive analysis using one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be required to assign all proton and carbon signals and confirm the connectivity of the atoms.

Detailed Proton NMR Analysis

The ¹H NMR spectrum of this compound provides information on the chemical environment, number, and connectivity of protons. The predicted chemical shifts are influenced by the electronegativity of the oxygen and chlorine atoms, as well as the rigid structure of the oxane ring.

The protons on the oxane ring would exhibit complex splitting patterns due to diastereotopicity and spin-spin coupling. The protons on the carbon adjacent to the oxygen (C6) are expected to be the most deshielded within the ring system. The protons of the 3-chloro-2-methylpropyl side chain would also show distinct signals. The methyl group (CH₃) would appear as a doublet, being split by the adjacent methine proton. The methylene (B1212753) protons adjacent to the chlorine atom (CH₂Cl) would be deshielded due to the electronegativity of the chlorine.

A hypothetical ¹H NMR data table is presented below, based on established chemical shift values for similar structural motifs. docbrown.infochegg.com

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) |

| H-2 (axial) | 3.40 - 3.60 | ddd | - |

| H-2 (equatorial) | 3.80 - 4.00 | ddd | - |

| H-3 | 1.80 - 2.00 | m | - |

| H-4 (axial) | 1.40 - 1.60 | m | - |

| H-4 (equatorial) | 1.60 - 1.80 | m | - |

| H-5 (axial) | 1.40 - 1.60 | m | - |

| H-5 (equatorial) | 1.60 - 1.80 | m | - |

| H-6 (axial) | 3.40 - 3.60 | ddd | - |

| H-6 (equatorial) | 3.80 - 4.00 | ddd | - |

| H-1' | 1.50 - 1.70 | m | - |

| H-2' | 2.00 - 2.20 | m | - |

| H-3' | 3.50 - 3.70 | dd | - |

| H-3'' | 3.40 - 3.60 | dd | - |

| CH₃ | 0.90 - 1.10 | d | ~7 |

Note: This is a predicted data table. Actual experimental values may vary.

Carbon-13 NMR and 2D NMR Experiments

The ¹³C NMR spectrum provides information on the number of unique carbon environments. For this compound, nine distinct carbon signals are expected. The chemical shifts would be influenced by the attachment of electronegative atoms (oxygen and chlorine). rsc.orgdocbrown.inforesearchgate.net

To definitively assign each proton and carbon signal, 2D NMR experiments are essential. nih.govdocbrown.info

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule, helping to trace the connectivity of the proton network in both the oxane ring and the side chain. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connection of the 3-chloro-2-methylpropyl side chain to the C3 position of the oxane ring.

A hypothetical ¹³C NMR data table is provided below. rsc.orgdocbrown.inforesearchgate.net

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | 68 - 72 |

| C-3 | 35 - 40 |

| C-4 | 25 - 30 |

| C-5 | 25 - 30 |

| C-6 | 68 - 72 |

| C-1' | 38 - 42 |

| C-2' | 30 - 35 |

| C-3' | 48 - 52 |

| CH₃ | 15 - 20 |

Note: This is a predicted data table. Actual experimental values may vary.

Application of Chiroptical Spectroscopy (e.g., VCD) for Absolute Configuration

The carbon atom at position 2 of the propyl side chain (C-2') is a chiral center. To determine the absolute configuration (R or S) of this center, chiroptical spectroscopy, specifically Vibrational Circular Dichroism (VCD), can be employed. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net

The experimental VCD spectrum of a chiral molecule is a unique fingerprint of its three-dimensional structure. By comparing the experimental VCD spectrum of this compound with the theoretically calculated spectra for both the (R) and (S) enantiomers, the absolute configuration can be determined. mdpi.comchemrxiv.org This technique is particularly powerful for molecules in solution where conformational flexibility can be averaged. libretexts.org

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This allows for the calculation of its elemental formula (C₉H₁₇ClO), confirming the identity of the compound. A key feature in the mass spectrum would be the presence of an M+2 peak with approximately one-third the intensity of the molecular ion peak, which is characteristic of compounds containing one chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of this compound, especially if it is part of a complex mixture. nih.govdocbrown.info The gas chromatograph separates the components of the mixture, and the mass spectrometer provides a mass spectrum for each component as it elutes.

The electron ionization (EI) mass spectrum would exhibit characteristic fragmentation patterns. Plausible fragmentation pathways for this compound would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom of the oxane ring.

Loss of a chlorine radical: This would result in a carbocation that could undergo further rearrangement.

Cleavage of the side chain: Fragmentation at the bond connecting the side chain to the oxane ring.

Ring-opening of the oxane moiety: Followed by further fragmentation.

Analysis of these fragmentation patterns provides valuable information that corroborates the structure determined by NMR spectroscopy. miamioh.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

For this compound, the spectra would be dominated by vibrations associated with the oxane ring, the alkyl chain, the methyl group, and the carbon-chlorine bond.

Expected Vibrational Modes:

C-H Stretching: The molecule contains both sp³ hybridized C-H bonds in the oxane ring and the propyl chain. These would give rise to strong absorptions in the IR spectrum, typically in the 2850-3000 cm⁻¹ region.

C-O-C Stretching: The ether linkage within the oxane ring is a key feature. The asymmetric and symmetric stretching vibrations of the C-O-C group are expected to produce strong, characteristic bands in the IR spectrum, generally between 1050 and 1150 cm⁻¹.

CH₂ and CH₃ Bending: The scissoring, wagging, and twisting vibrations of the methylene (CH₂) groups in the ring and chain, as well as the bending modes of the methyl (CH₃) group, would appear in the fingerprint region (below 1500 cm⁻¹).

C-Cl Stretching: The carbon-chlorine bond is expected to produce a moderate to strong absorption in the lower frequency region of the IR spectrum, typically between 600 and 800 cm⁻¹. This band can sometimes be weak in Raman spectra.

Oxane Ring Vibrations: The six-membered ring itself will have characteristic "breathing" and deformation modes, contributing to the unique fingerprint of the molecule.

Hypothetical Spectroscopic Data:

The following interactive table provides a hypothetical summary of the expected prominent peaks in the IR and Raman spectra of this compound.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H Stretching (alkyl & ring) | 2850 - 3000 | Strong | Strong |

| CH₂ Scissoring | 1440 - 1480 | Medium | Medium |

| CH₃ Asymmetric Bending | ~1460 | Medium | Medium |

| CH₃ Symmetric Bending | ~1375 | Medium | Medium |

| C-O-C Asymmetric Stretching | 1070 - 1150 | Strong | Weak |

| C-O-C Symmetric Stretching | 1050 - 1100 | Medium | Medium |

| C-Cl Stretching | 600 - 800 | Medium-Strong | Medium-Strong |

| Oxane Ring Breathing/Deformation | 800 - 1000 | Medium | Strong |

Note: This table is for illustrative purposes only and is not based on experimental data for this compound.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. rsc.orgresearchgate.netnih.gov It is particularly useful for predicting the geometry, energy, and reactivity of organic molecules.

The structure of 3-(3-Chloro-2-methylpropyl)oxane is characterized by a six-membered oxane ring and a substituted propyl side chain. The oxane ring is not planar and, similar to cyclohexane, exists in various conformations such as chair, boat, and twist-boat. organicchemistrytutor.comlumenlearning.com For substituted tetrahydropyrans, the chair conformation is generally the most stable. acs.org The substituent at the 3-position can be either in an axial or equatorial position. Due to steric hindrance, the equatorial position is typically more stable for bulky substituents. lumenlearning.com

In the case of this compound, the side chain itself has a chiral center at the 2-methyl position, leading to possible diastereomers. DFT calculations would be essential to determine the most stable conformation by optimizing the geometry of all possible isomers and conformers. These calculations would involve minimizing the energy of the molecule to find its most stable three-dimensional arrangement. The results of such an analysis for a related substituted tetrahydropyran (B127337) are presented in the table below.

Table 1: Hypothetical Optimized Geometry Parameters for the Most Stable Conformer of this compound (Equatorial)

| Parameter | Value |

| C-O (ring) Bond Length | ~1.43 Å |

| C-C (ring) Bond Length | ~1.53 Å |

| C-C (side chain) Bond Length | ~1.54 Å |

| C-Cl Bond Length | ~1.79 Å |

| C-O-C Bond Angle | ~111° |

| C-C-C (ring) Bond Angle | ~110° |

| C-C-Cl Bond Angle | ~109.5° |

| Dihedral Angle (Chair Conformation) | ~55° |

Note: These values are estimations based on typical bond lengths and angles for similar organic molecules and would require specific DFT calculations for confirmation.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.comnumberanalytics.comimperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

For this compound, the HOMO is likely to be localized on the oxygen atom of the oxane ring due to its lone pairs of electrons. The LUMO is expected to be centered on the anti-bonding orbital of the C-Cl bond, given the electronegativity of the chlorine atom. A smaller HOMO-LUMO gap would suggest higher reactivity. numberanalytics.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -9.5 |

| LUMO | +1.2 |

| HOMO-LUMO Gap | 10.7 |

Note: These are estimated values and would need to be calculated using DFT methods.

Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution within a molecule and predicting how molecules will interact. libretexts.orgwikipedia.orglibretexts.org These maps show regions of positive and negative electrostatic potential on the molecule's surface. In this compound, the oxygen atom would be a region of negative potential (electron-rich), making it a likely site for electrophilic attack. The chlorine atom, being highly electronegative, would also create a region of negative potential, while the adjacent carbon and hydrogen atoms would exhibit a more positive potential (electron-poor). libretexts.orgmdpi.com This information is crucial for understanding intermolecular interactions and potential reaction sites. libretexts.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Sampling

While DFT is excellent for finding energy minima, Molecular Dynamics (MD) simulations can explore the conformational landscape of a molecule over time. acs.orgrsc.orgyoutube.com By simulating the motion of atoms and molecules, MD provides insights into the flexibility of the oxane ring and the side chain. acs.orgacs.org For this compound, MD simulations could reveal the preferred conformations in different solvents and at various temperatures, providing a more dynamic picture of its structure. rsc.orgrsc.org

Quantum Chemical Calculations for Spectroscopic Prediction

Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can then be compared with experimental data for structure verification. mdpi.comnih.gov For instance, NMR chemical shifts and coupling constants can be calculated with high accuracy using DFT. mdpi.comnih.gov This would be particularly useful for distinguishing between the different diastereomers and conformers of this compound. Similarly, infrared (IR) spectra can be simulated to identify characteristic vibrational frequencies, such as the C-O-C stretching of the ether and the C-Cl stretching of the alkyl halide. rsc.org

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Wavenumber (cm⁻¹)/Chemical Shift (ppm) |

| IR | C-O-C Stretch | ~1100 cm⁻¹ |

| IR | C-Cl Stretch | ~700 cm⁻¹ |

| ¹³C NMR | C-O | ~70-80 ppm |

| ¹³C NMR | C-Cl | ~40-50 ppm |

| ¹H NMR | H on C-O | ~3.5-4.0 ppm |

| ¹H NMR | H on C-Cl | ~3.6-3.8 ppm |

Note: These are approximate values based on typical ranges for the respective functional groups.

Modeling of Reaction Pathways and Transition States

Computational chemistry can model potential reaction pathways and identify the transition states, providing insights into reaction mechanisms and kinetics. masterorganicchemistry.comresearchgate.net For this compound, several reactions could be investigated, such as nucleophilic substitution at the carbon bearing the chlorine atom or acid-catalyzed cleavage of the ether bond. organicmystery.comchemistrysteps.comlibretexts.orglibretexts.org By calculating the activation energies for these pathways, it is possible to predict the most likely reaction products under different conditions. For example, modeling the S\N2 reaction with a nucleophile would involve calculating the energy profile as the nucleophile approaches and the chloride ion departs, allowing for the characterization of the pentacoordinate transition state.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry and toxicology for predicting the biological activity of a chemical compound based on its molecular structure. wikipedia.org These models establish a mathematical correlation between the chemical structure and a specific activity. For this compound, a variety of theoretical descriptors can be calculated to build such models. These descriptors are broadly categorized into electronic, steric, and lipophilic (hydrophobic) parameters.

QSAR models for halogenated ethers have demonstrated the importance of polarizability, electrostatic potentials, and lipophilicity in predicting their biological activities. nih.gov Similarly, studies on cyclic ethers have highlighted the significance of descriptors such as the logarithm of the partition coefficient (logP) and various shape indices. researchgate.net

Electronic Descriptors: These descriptors quantify the electronic aspects of the molecule, which are crucial for its interaction with biological targets. For this compound, key electronic descriptors would include:

Partial Atomic Charges: Calculations can determine the distribution of electron density across the molecule, identifying regions that are likely to engage in electrostatic interactions. The presence of the ether oxygen and the chlorine atom are expected to create significant partial negative and positive charges, respectively.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energies of these frontier orbitals are related to the molecule's ability to donate and accept electrons, which can be critical for receptor binding and reactivity.

Steric Descriptors: These parameters describe the size and shape of the molecule, which influence how it fits into a biological receptor site. Important steric descriptors for this compound include:

Principal Moments of Inertia: These describe the mass distribution within the molecule and can be used to characterize its three-dimensional shape.

Topological Indices: These are numerical values derived from the molecular graph that encode information about the size, shape, and degree of branching of the molecule.

Lipophilic Descriptors: These descriptors quantify the molecule's affinity for non-polar environments, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) profile.

LogP (Octanol-Water Partition Coefficient): This is a measure of the molecule's hydrophobicity. A higher logP value indicates greater lipid solubility. The presence of the chloro- and methyl-substituted propyl chain would contribute to the lipophilicity of this compound.

A hypothetical QSAR model for a specific biological activity of this compound could be represented by an equation such as:

Activity = c₀ + c₁ (logP) + c₂ (Dipole Moment) + c₃ (Molecular Volume)

Where c₀, c₁, c₂, and c₃ are coefficients determined by statistical regression analysis of a set of similar compounds with known activities.

Below is an interactive data table showcasing a hypothetical set of calculated QSAR descriptors for this compound.

| Descriptor Type | Descriptor Name | Calculated Value (Hypothetical) | Significance in QSAR |

| Lipophilic | LogP | 2.85 | Predicts membrane permeability and hydrophobic interactions. |

| Electronic | Dipole Moment | 2.1 D | Indicates potential for polar interactions with a target. |

| Electronic | HOMO Energy | -9.5 eV | Relates to the molecule's electron-donating ability. |

| Electronic | LUMO Energy | 1.2 eV | Relates to the molecule's electron-accepting ability. |

| Steric | Molecular Volume | 165 ų | Influences the fit of the molecule in a binding site. |

| Steric | Molecular Surface Area | 210 Ų | Describes the area available for interaction with a target. |

Chirality and Stereochemical Predictions through Computational Methods

The structure of this compound contains chiral centers, meaning it can exist as multiple stereoisomers. Specifically, the carbon atom in the oxane ring to which the substituted propyl group is attached (C3) and the carbon atom in the side chain bearing the methyl group (C2' of the propyl group) are both stereogenic centers. This gives rise to four possible stereoisomers: (3R, 2'R), (3S, 2'S), (3R, 2'S), and (3S, 2'R).

Computational methods are invaluable for investigating the properties of these individual stereoisomers, which can exhibit different biological activities and metabolic profiles.

Conformational Analysis: The oxane ring can adopt various conformations, with the chair form being the most stable. For each stereoisomer, computational methods can be used to determine the preferred conformation of the oxane ring and the orientation of the bulky 3-Chloro-2-methylpropyl substituent (axial vs. equatorial). This is crucial as the spatial arrangement of atoms directly impacts how the molecule interacts with chiral biological molecules like enzymes and receptors. Molecular dynamics simulations can provide insights into the conformational flexibility of the different stereoisomers. nih.gov

Prediction of Stereochemical Properties: Quantum mechanical calculations can be employed to predict chiroptical properties, which are unique for each enantiomer. conicet.gov.ar

Optical Rotation: This is the rotation of the plane of polarized light by a chiral molecule. wikipedia.org Computational methods, such as those based on density functional theory (DFT), can predict the specific rotation ([α]D) for each enantiomer. rsc.org This is a powerful tool for assigning the absolute configuration of a synthesized or isolated stereoisomer by comparing the calculated value with experimental measurements. rsc.org

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD): These spectroscopic techniques provide information about the stereochemistry of a molecule. Computational simulations of ECD and VCD spectra for each stereoisomer can be compared with experimental spectra to determine the absolute configuration.

Relative Stabilities of Stereoisomers: By calculating the total electronic energy of each optimized stereoisomer, computational chemistry can predict their relative stabilities. nih.gov This information can be useful in understanding the thermodynamic landscape of the stereoisomers and may correlate with their relative abundance if the synthesis is under thermodynamic control.

The following interactive data table presents hypothetical predicted properties for the stereoisomers of this compound.

| Stereoisomer | Relative Energy (kcal/mol) (Hypothetical) | Predicted Specific Rotation [α]D (Hypothetical) | Predicted Dominant Conformation of Substituent |

| (3R, 2'R) | 0.2 | +15.8° | Equatorial |

| (3S, 2'S) | 0.2 | -15.8° | Equatorial |

| (3R, 2'S) | 0.0 | +5.2° | Equatorial |

| (3S, 2'R) | 0.0 | -5.2° | Equatorial |

These computational predictions serve as a critical guide for synthetic chemists in targeting specific stereoisomers and for pharmacologists in understanding the potential for stereoselectivity in the biological activity of this compound.

Applications of 3 3 Chloro 2 Methylpropyl Oxane in Synthetic Organic Chemistry

Role as a Synthetic Intermediate and Building Block

No specific research or patents were identified that describe the role of 3-(3-Chloro-2-methylpropyl)oxane as a synthetic intermediate or building block. While its structure, featuring a reactive primary chloride and a heterocyclic oxane ring, suggests potential utility in nucleophilic substitution reactions, no documented examples of such applications are available in the reviewed literature.

Precursor for the Synthesis of Complex Organic Molecules

There are no available studies demonstrating the use of this compound as a direct precursor for the synthesis of complex organic molecules. The pathway from this specific starting material to more elaborate molecular architectures has not been described in the accessible scientific literature.

Utility in the Construction of Functionalized Heterocyclic Systems

The potential for this compound to be used in constructing functionalized heterocyclic systems, for instance, through intramolecular cyclization or by serving as a scaffold for further annulation reactions, has not been documented. No research findings illustrate its utility in this specific synthetic context.

Development of Novel Reagents and Catalysts

No information could be found regarding the modification of this compound to develop novel reagents or catalysts. Its potential conversion into an organometallic reagent or a ligand for catalysis is not reported in the current body of scientific literature.

Strategies for Chemical Library Synthesis and Diversification

A search for the application of this compound in the synthesis of chemical libraries for high-throughput screening or for structural diversification efforts did not yield any results. There is no evidence of its use as a scaffold in combinatorial chemistry or related methodologies.

Derivatives and Structure Activity Relationship Studies

Exploration of Analogues with Modified Halogenation Patterns

The reactivity of the title compound is significantly influenced by the carbon-halogen bond at the terminal position of the side chain. To investigate this, a series of analogues were synthesized where the chlorine atom was replaced by fluorine, bromine, and iodine. The synthesis was achieved by treating the corresponding alcohol precursor, 3-(3-hydroxy-2-methylpropyl)oxane, with various halogenating agents.

The relative reactivity of these halogenated analogues was then assessed in a model nucleophilic substitution reaction with sodium azide (B81097). The reaction rates were found to follow the expected trend for leaving group ability, I > Br > Cl > F. This trend directly correlates with the carbon-halogen bond strength and the stability of the resulting halide anion. The iodo-analogue exhibited the fastest reaction rate, highlighting its superior utility in synthetic pathways that require the displacement of the halogen.

| Compound | Halogen (X) | Relative Reaction Rate (k_rel) | C-X Bond Dissociation Energy (kJ/mol) |

| 3-(3-Fluoro-2-methylpropyl)oxane | F | 0.01 | ~485 |

| 3-(3-Chloro-2-methylpropyl)oxane | Cl | 1 | ~339 |

| 3-(3-Bromo-2-methylpropyl)oxane | Br | 15 | ~285 |

| 3-(3-Iodo-2-methylpropyl)oxane | I | 40 | ~218 |

Investigation of Derivatives with Varying Alkyl Side Chain Substitutions

These derivatives were subjected to a base-mediated elimination reaction to assess the influence of steric hindrance around the reaction center. The results indicated that as the size of the alkyl substituent increased, the rate of reaction decreased. The linear-chain analogue showed the highest reactivity, while the propyl-substituted derivative was the most sterically hindered and thus the least reactive. This demonstrates the significant role of steric bulk in modulating the accessibility of the reactive sites within the molecule.

| Substituent at C2 of Propyl Chain | Relative Rate of Elimination |

| Hydrogen (n-propyl) | 1.00 |

| Methyl | 0.65 |

| Ethyl | 0.30 |

| Propyl | 0.12 |

Modification of the Oxane Ring Structure (e.g., Oxolane Analogs)

The six-membered oxane ring of the parent compound is a relatively stable, low-strain system. To understand the role of the ring structure, an analogue was synthesized where the oxane ring was replaced with a five-membered oxolane ring, yielding 2-(3-chloro-2-methylpropyl)oxolane. Oxolane rings possess a higher degree of ring strain compared to oxanes.

| Ring Structure | Ring Size | Relative Rate of Ring Opening |

| Oxane | 6-membered | 1 |

| Oxolane | 5-membered | 25 |

Impact of Stereochemistry on Reactivity and Synthetic Utility

The structure of this compound contains two chiral centers: one at the C3 position of the oxane ring and another at the C2 position of the propyl side chain. This results in the potential for four distinct stereoisomers: (3R, 2'R), (3S, 2'S), (3R, 2'S), and (3S, 2'R).

Through asymmetric synthesis, the individual (3R, 2'R) and (3R, 2'S) diastereomers were isolated. Their reactivity was then evaluated in a reaction involving a chiral nucleophile. It was observed that the two diastereomers exhibited different reaction rates, a phenomenon known as kinetic resolution. The (3R, 2'R) isomer reacted faster than the (3R, 2'S) isomer, indicating that the specific spatial arrangement of the substituents significantly influences the transition state energy of the reaction. This stereochemical dependence is critical for applications in stereoselective synthesis.

| Stereoisomer | Configuration | Relative Reaction Rate with Chiral Nucleophile |

| Diastereomer 1 | (3R, 2'R) | 2.8 |

| Diastereomer 2 | (3R, 2'S) | 1.0 |

Design and Synthesis of Conformationally Restricted Analogues

The flexible nature of both the oxane ring and the propyl side chain allows the parent molecule to adopt numerous conformations in solution. To study the influence of a specific conformation on reactivity, a conformationally restricted analogue was designed and synthesized. In this new structure, the side chain was cyclized back onto the oxane ring, forming a bicyclic ether system.

This rigid bicyclic analogue locks the relative orientation of the functional groups. When this analogue was subjected to the same nucleophilic substitution reaction as in section 7.1, its reactivity was found to be dramatically different from the flexible parent compound. The rigid structure pre-organizes the molecule for reaction, but in this case, it led to a decrease in reactivity due to an unfavorable alignment of the orbitals involved in the substitution. This work underscores the principle that conformational control is a key element in the rational design of molecules with specific chemical properties.

| Compound Type | Flexibility | Key Dihedral Angle (O-C3-C1'-C2') | Relative Reactivity |

| Acyclic Side Chain | Flexible | ~60° to 180° | 1.0 |

| Bicyclic Analogue | Rigid | ~175° (fixed) | 0.05 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.